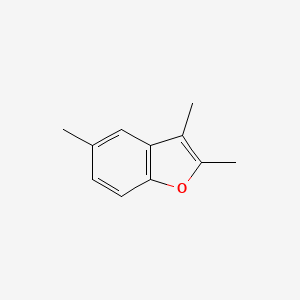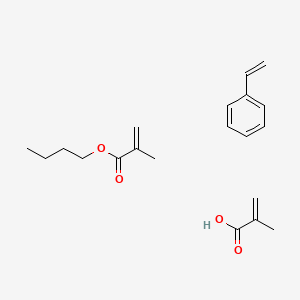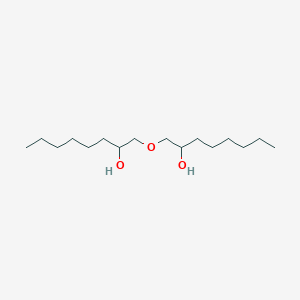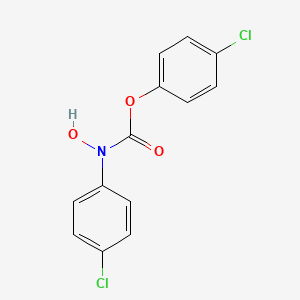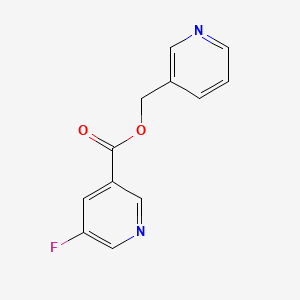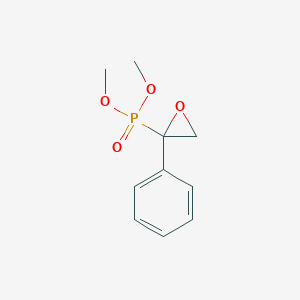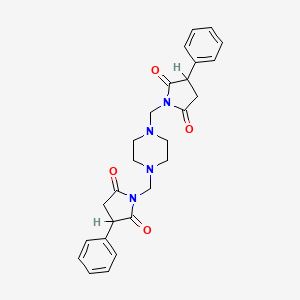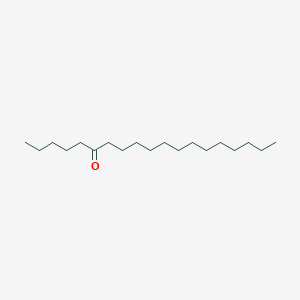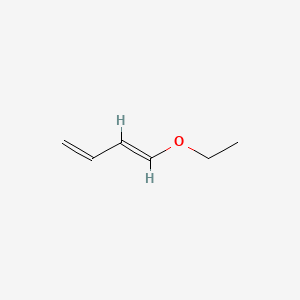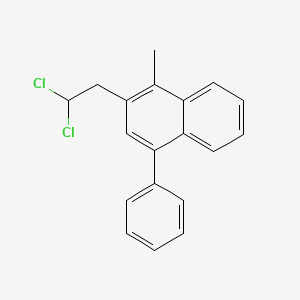
2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a 2,2-dichloroethyl group, a methyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene typically involves the reaction of 1-methyl-4-phenylnaphthalene with 2,2-dichloroethyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the naphthalene ring. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or ferric chloride. The reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and isolation of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the dichloroethyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-ethyl-1-methyl-4-phenylnaphthalene.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloroethyl methyl ether: Similar in structure but with an ether linkage instead of a naphthalene ring.
2,4-Dichlorophenoxyacetic acid: Contains dichloroethyl groups but is primarily used as a herbicide.
Uniqueness
2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
22242-71-3 |
|---|---|
Fórmula molecular |
C19H16Cl2 |
Peso molecular |
315.2 g/mol |
Nombre IUPAC |
2-(2,2-dichloroethyl)-1-methyl-4-phenylnaphthalene |
InChI |
InChI=1S/C19H16Cl2/c1-13-15(12-19(20)21)11-18(14-7-3-2-4-8-14)17-10-6-5-9-16(13)17/h2-11,19H,12H2,1H3 |
Clave InChI |
IISIUNGMFSDYNO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C2=CC=CC=C12)C3=CC=CC=C3)CC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


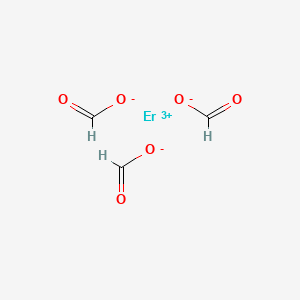
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)

